D-Lactal, also known as D-lactic acid, is an organic compound that belongs to the class of lactic acids. It is a chiral molecule with two enantiomers: D-lactic acid and L-lactic acid. D-Lactal is primarily obtained from the fermentation of carbohydrates by certain bacteria, making it a significant compound in biochemistry and industrial applications.
D-Lactal is naturally produced through microbial fermentation processes, particularly by lactic acid bacteria such as Lactobacillus species. These bacteria convert sugars into lactic acid under anaerobic conditions. D-Lactal can also be synthesized chemically from various precursors, including glucose and other carbohydrates, through several synthetic pathways.
D-Lactal is classified as a hydroxy carboxylic acid due to the presence of both hydroxyl (-OH) and carboxyl (-COOH) functional groups. It is often categorized under alpha-hydroxy acids and has applications in food, pharmaceuticals, and cosmetics.
D-Lactal can be synthesized through various methods:
The fermentation process can be optimized by controlling factors such as temperature, pH, and nutrient availability to maximize yield. Chemical synthesis often requires precise conditions to favor the formation of D-lactic acid over its L-isomer.
D-Lactal has the molecular formula and features a hydroxyl group attached to the second carbon of the carboxylic acid chain. Its structural formula can be represented as follows:
The compound exists as a colorless liquid or crystalline solid at room temperature and is soluble in water.
D-Lactal participates in various chemical reactions:
The reaction conditions (temperature, pressure, catalysts) significantly influence the yield and selectivity of these reactions. For instance, esterification typically requires reflux conditions for several hours to achieve good yields.
D-Lactal exerts its effects primarily through its role in metabolic pathways:
In human metabolism, D-lactic acid is produced during glucose metabolism when oxygen levels are low, providing energy through anaerobic glycolysis.
Relevant analyses show that D-lactic acid can form salts with various cations, enhancing its utility in different applications.
D-Lactal has several scientific uses:
D-Lactal (4-O-β-D-galactopyranosyl-D-arabinose; CAS: 65207-55-8) emerged as a biochemical entity during investigations into D-lactate metabolism. Early studies identified its role as a structural analog of D-lactose and an intermediate in niche carbohydrate transformations. The discovery paralleled work on D-lactate dehydrogenases (D-LDHs), which are evolutionarily distinct from L-LDHs and belong to the FAD-binding oxidoreductase/transferase type 4 family [1] [6]. Initial research in the 1970s–1990s focused on microbial D-lactate production, revealing enzymes like D-LDH that catalyze pyruvate reduction to D-lactate, a precursor to D-Lactal derivatives. This period established the fundamental dichotomy: D-LDHs and L-LDHs utilize different cofactors (NAD-independent vs. NAD-dependent) and exhibit no sequence homology, indicating convergent evolution [6].
The 2000s brought genomic tools that revolutionized D-Lactal research. Phylogenomic analyses of D-LDHs uncovered:
Table 1: Historical Advances in D-Lactal-Related Enzyme Research
Year | Discovery | Significance |
---|---|---|
2008 | Coexistence of L-LDH and D-LDH genes in invertebrates | Refuted mutual exclusivity hypothesis |
2009 | Phylogenomic classification of D-LDHs in FAD-binding oxidoreductase family 4 | Established evolutionary framework for enzyme functional prediction |
2011 | Engineered Bacillus coagulans D-LDH activity via glycerol dehydrogenase mutations | Demonstrated metabolic pathway plasticity (D121N/F245S mutations) |
2021 | Structural dynamics of allosteric regulation in LDH superfamily | Revealed evolutionary intermediates for catalysis |
X-ray crystallography and mutagenesis studies elucidated active-site residues governing substrate chirality. For example, position 102 (Q in LDHs, R in MalDHs) was identified as the critical determinant for pyruvate/oxaloacetate specificity. Mutagenesis of this residue in Selenomonas ruminantium LDH (I102Q/R) confirmed its role in functional interconversion within the LDH/MalDH superfamily [10]. Concurrently, genomic enzymology tools leveraged sequence similarity networks (SSNs) to annotate novel D-lactate pathways in understudied taxa [9].
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